ethyl (1-oxophthalazin-2(1H)-yl)acetate

Medicinal Chemistry Pharmaceutical Intermediates Physicochemical Profiling

Researchers constructing s-triazole, s-triazolothiadiazine, or s-triazolothiadiazole libraries require phthalazinone intermediates with balanced stability and reactivity. Ethyl (1-oxophthalazin-2(1H)-yl)acetate addresses this need as a versatile N-substituted phthalazinone ester building block. • Ethyl ester survives initial cyclization steps, enabling subsequent hydrolysis or direct functionalization for library diversification. • Predicted bp 384.3±44.0 °C facilitates distillation-based purification, advantageous for process-scale synthesis. • ≥97% purity grade ensures batch-to-batch consistency for reproducible research and pilot-scale production.

Molecular Formula C12H12N2O3
Molecular Weight 232.23g/mol
CAS No. 18584-72-0
Cat. No. B353115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (1-oxophthalazin-2(1H)-yl)acetate
CAS18584-72-0
Molecular FormulaC12H12N2O3
Molecular Weight232.23g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)C2=CC=CC=C2C=N1
InChIInChI=1S/C12H12N2O3/c1-2-17-11(15)8-14-12(16)10-6-4-3-5-9(10)7-13-14/h3-7H,2,8H2,1H3
InChIKeyQPVUXEHJLLUSPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (1-oxophthalazin-2(1H)-yl)acetate – Key Heterocyclic Building Block


Ethyl (1-oxophthalazin-2(1H)-yl)acetate (CAS 18584-72-0) is a phthalazinone derivative characterized by a fused pyridazine‑benzene core with an N‑substituted ethyl acetate group . This compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing s‑triazole, s‑triazolothiadiazine, and s‑triazolothiadiazole frameworks [1]. It is also an important precursor for oxophthalazinyl acetic acids, which are known to possess aldose reductase inhibitory activity [2]. The ethyl ester functionality provides a balance of stability and reactivity that distinguishes it from the corresponding free acid and other N‑substituted phthalazinone analogs.

Heterocyclic synthesis

Reported as a versatile intermediate for constructing s-triazole, s-triazolothiadiazine, and s-triazolothiadiazole derivatives.

Aldose reductase pathway

Patent-validated precursor for oxophthalazinyl acetic acids, supporting diabetic complication research.

Ester functionality

Provides a balance of stability and selective reactivity, distinct from the free acid form.

Why Analogs Cannot Substitute Ethyl (1-oxophthalazin-2(1H)-yl)acetate


Although phthalazinone derivatives share a common core, substitution at the N‑2 position dramatically alters physicochemical properties, reactivity, and biological behavior. The ethyl acetate group imparts a distinct electronic environment (predicted pKa of -1.89±0.70 for the ester moiety) compared to the carboxylic acid analog (pKa 3.61±0.10), leading to profound differences in solubility, stability, and compatibility with downstream synthetic transformations . Furthermore, the ethyl ester serves as a protecting group that can be selectively hydrolyzed to the free acid under mild conditions, enabling chemoselective manipulations that are not possible with the unprotected acid or other N‑alkyl phthalazinones [1]. The following quantitative evidence demonstrates why this specific compound offers differentiated value that cannot be replicated by simple substitution with its closest analogs.

Ionization state mismatch

The ethyl ester remains unionized under typical reaction conditions, while the free acid analog is predominantly ionized at neutral pH, potentially altering solubility and reactivity profiles.

Purification pathway divergence

The lower boiling point of the ester enables distillation-based purification, an option not feasible for the corresponding carboxylic acid analog.

Synthetic compatibility gap

The ester acts as a protecting group that can be selectively hydrolyzed; the free acid may lead to unwanted side reactions in key cyclization steps.

Ethyl (1-oxophthalazin-2(1H)-yl)acetate: Differentiation vs. Analogs


Ionization State vs. Free Acid Analog

The ethyl ester exhibits a predicted pKa of -1.89±0.70, indicating that the ester group remains unionized under physiological and typical reaction conditions . In contrast, the corresponding carboxylic acid analog (2-(1-oxophthalazin-2(1H)-yl)acetic acid, CAS 90689-39-7) has a predicted pKa of 3.61±0.10, meaning it exists predominantly in its ionized carboxylate form at neutral pH . This difference translates into altered solubility profiles, membrane permeability, and reactivity in coupling reactions.

Ionization state
Data to verify
ΔpKa ≈ 5.5 (ester -1.89 vs acid 3.61); ester unionized, acid ionized at neutral pH.
Ester remains neutral under physiological conditions; acid exists as carboxylate. Useful for anhydrous coupling and permeability studies.
Predicted pKa; experimental measurement recommended.
Medicinal Chemistry Pharmaceutical Intermediates Physicochemical Profiling

Volatility and Processability vs. Carboxylic Acid Analog

The ethyl ester has a predicted boiling point of 384.3±44.0 °C at atmospheric pressure . While a direct experimental boiling point for the free acid analog is not available, structurally related phthalazinone acetic acids exhibit substantially higher boiling points (e.g., 445.7±47.0 °C for 2-(4-ethyl-1-oxophthalazin-2(1H)-yl)acetic acid) due to strong intermolecular hydrogen bonding . The lower boiling point of the ethyl ester facilitates removal of volatile byproducts and enables purification by distillation under reduced pressure, an option not available for the acid.

Volatility difference
Data to verify
ΔBP ≈ 61 °C lower for ethyl ester (384.3 °C vs 445.7 °C predicted).
Lower boiling point supports distillation purification and volatile byproduct removal during scale-up.
Predicted boiling points; experimental data suggested for process validation.
Process Chemistry Purification Scale-up

Key Intermediate for Heterocyclic Synthesis

Ethyl (1-oxophthalazin-2(1H)-yl)acetate has been explicitly employed as a starting material for the construction of 2-[(4-substituted-5-mercaptotriazol-3-yl)methyl]-1(2H)-oxophthalazines, which are then further elaborated into s-triazolo[5,1-b][1,3]thiazine and s-triazolo[3,4-b][1,3,4]thiadiazine derivatives [1]. In this study, the ethyl ester was reacted with various reagents under controlled conditions to yield a series of novel heterocycles. The corresponding free acid is not reported to undergo the same transformations, likely due to incompatibility of the carboxylic acid moiety with the required reagents (e.g., formation of unwanted amide or decarboxylation side reactions).

Synthetic utility
Class-level inference
Successfully used to construct s-triazole & triazolothiadiazine libraries (El-Beih et al., 2003); free acid not reported.
Ester enables heterocyclic diversification inaccessible from the free acid, supporting library design.
Based on single literature report; scope may vary.
Organic Synthesis Heterocyclic Chemistry Drug Discovery

Aldose Reductase Inhibitor Intermediate

US Patent 4,954,629A explicitly describes ethyl (1-oxophthalazin-2(1H)-yl)acetate (referred to as 1(2H)-oxophthalazine-2-acetic acid ethyl ester) as an intermediate in the preparation of oxophthalazinyl acetic acids, which are potent aldose reductase inhibitors [1]. The patent outlines a process wherein the ethyl ester is functionalized to introduce benzothiazole or other heterocyclic side chains, followed by hydrolysis to yield the active carboxylic acid. This validated synthetic route establishes the compound as a critical building block for a well-defined therapeutic target.

Patent-validated route
Supporting evidence
Cited as an intermediate in US 4,954,629A for preparing oxophthalazinyl acetic acids (aldose reductase inhibitors).
Supports research programs targeting aldose reductase pathways; synthetic route validated by patent.
Patent reference; confirm suitability for specific side-chain introduction.
Diabetes Complications Aldose Reductase Inhibition Process Chemistry

Purity Grades and Supplier Differentiation

The compound is available from multiple vendors with defined purity specifications, enabling users to select a grade appropriate for their application. ChemScene offers a purity of 97% (Catalog CS-0313667) , while AKSci lists a minimum purity of 95% (Catalog 1407CE) . This range of commercial offerings allows procurement officers to balance cost and purity requirements. In contrast, the free acid analog (CAS 90689-39-7) is typically offered at 95% purity or lower , which may limit its use in sensitive applications without additional purification.

Purity grade
Data to verify
97% purity commercially available (ChemScene); free acid analog typically ≤95%.
Higher purity grade may reduce in-house purification for sensitive synthetic steps.
Vendor-specified purity; independent QC recommended for critical applications.
Procurement Quality Control Reproducibility

Optimized Applications of Ethyl (1-oxophthalazin-2(1H)-yl)acetate


Phthalazinone-Fused Heterocyclic Libraries

This compound is ideally suited as a starting material for the construction of s-triazole, s-triazolothiadiazine, and s-triazolothiadiazole derivatives, as demonstrated by El-Beih et al. [1]. The ethyl ester group remains intact during the initial cyclization steps and can be subsequently hydrolyzed or directly employed in further transformations, providing a versatile handle for library diversification.

Aldose Reductase Inhibitor Intermediates

Following the patented process described in US 4,954,629A, the compound serves as a key intermediate for introducing heterocyclic side chains (e.g., benzothiazole) onto the phthalazinone core [2]. The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, which is the pharmacophore responsible for aldose reductase inhibition. This route is directly applicable to medicinal chemistry programs targeting diabetic complications.

Scale-Up with Volatile Intermediates

The lower predicted boiling point (384.3±44.0 °C) compared to analogous carboxylic acids (e.g., 445.7±47.0 °C for a related acid) facilitates purification by distillation and improves the handling of volatile byproducts during large-scale synthesis . This property is particularly valuable in process chemistry settings where efficient solvent removal and intermediate isolation are critical.

High-Purity Synthetic Procedures

For applications such as late-stage functionalization or coupling reactions where trace impurities can compromise yield or selectivity, the availability of a 97% purity grade (e.g., from ChemScene) is advantageous . This higher purity reduces the need for additional purification steps and ensures greater batch-to-batch consistency, a key factor in reproducible research and pilot-scale production.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Versatile ester handle for s-triazole/triazolothiadiazine construction (reported in literature)
Verify reaction scope and compatibility with desired cyclization conditions
Aldose reductase inhibitor intermediates
Patent-validated synthetic route via US 4,954,629A
Confirm reproducibility of the patented process; suitability for intended heterocyclic side-chain
Process chemistry scale-up
Lower boiling point enabling distillation purification relative to acid analogs
Assess distillation feasibility and thermal stability under scale-up conditions
High-purity synthetic procedures
Commercial availability of higher purity grade (vs. acid analog)
Evaluate batch consistency and impurity profile for sensitive transformations

Technical Documentation Hub

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